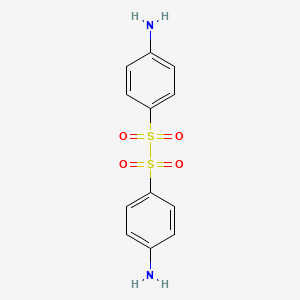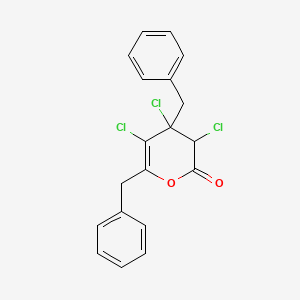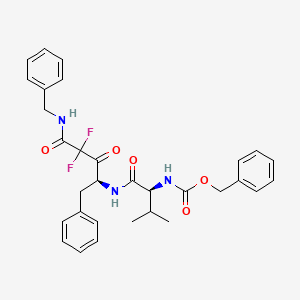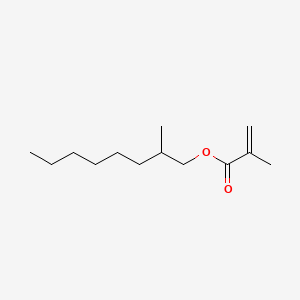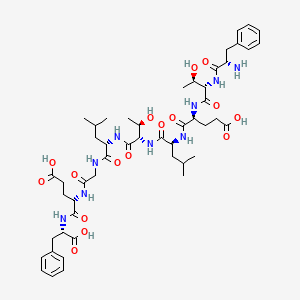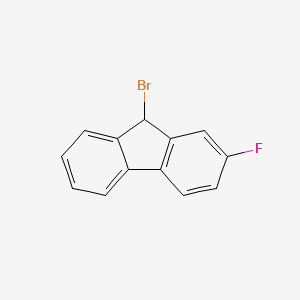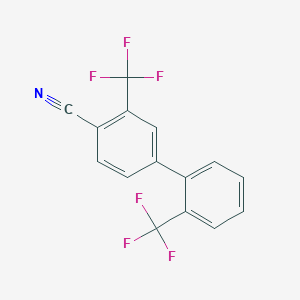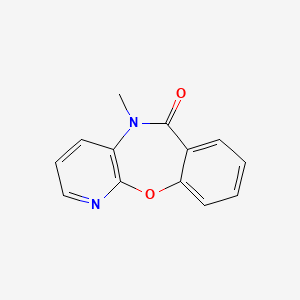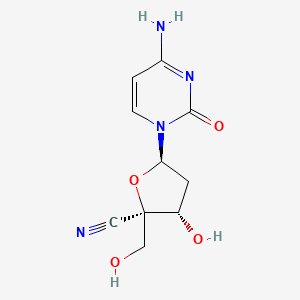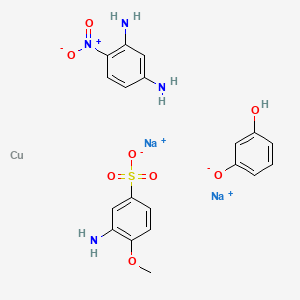
Einecs 280-007-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 280-007-5, also known as curcumin, is a naturally occurring compound found in the rhizomes of the turmeric plant (Curcuma longa). It is a bright yellow chemical that has been used for centuries in traditional medicine, culinary applications, and as a dye. Curcumin is known for its anti-inflammatory, antioxidant, and potential anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Curcumin can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetylacetone with vanillin in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of curcumin .
Industrial Production Methods
In industrial settings, curcumin is often extracted from turmeric rhizomes using solvents such as ethanol or acetone. The extraction process involves grinding the turmeric rhizomes into a fine powder, followed by solvent extraction to isolate curcumin. The extracted curcumin is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Curcumin undergoes various chemical reactions, including:
Oxidation: Curcumin can be oxidized to form curcumin oxide and other related compounds.
Reduction: Reduction of curcumin can yield tetrahydrocurcumin, which has enhanced stability and bioavailability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used to reduce curcumin.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
Oxidation: Curcumin oxide
Reduction: Tetrahydrocurcumin
Substitution: Curcumin derivatives with modified functional groups
Applications De Recherche Scientifique
Curcumin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator due to its color change properties.
Biology: Studied for its anti-inflammatory and antioxidant effects, which are beneficial in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases.
Mécanisme D'action
Curcumin exerts its effects through multiple molecular targets and pathways. It modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. Curcumin also interacts with enzymes, cytokines, and transcription factors, leading to its diverse biological activities. Its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .
Comparaison Avec Des Composés Similaires
Curcumin is often compared with other polyphenolic compounds such as resveratrol and quercetin. While all three compounds exhibit antioxidant and anti-inflammatory properties, curcumin is unique due to its ability to modulate multiple signaling pathways and its potential therapeutic effects in a wide range of diseases. Similar compounds include:
Resveratrol: Found in grapes and red wine, known for its cardioprotective effects.
Quercetin: Found in various fruits and vegetables, known for its anti-allergic and anti-inflammatory properties.
Propriétés
Formule moléculaire |
C19H20CuN4Na2O8S |
|---|---|
Poids moléculaire |
574.0 g/mol |
Nom IUPAC |
disodium;3-amino-4-methoxybenzenesulfonate;copper;3-hydroxyphenolate;4-nitrobenzene-1,3-diamine |
InChI |
InChI=1S/C7H9NO4S.C6H7N3O2.C6H6O2.Cu.2Na/c1-12-7-3-2-5(4-6(7)8)13(9,10)11;7-4-1-2-6(9(10)11)5(8)3-4;7-5-2-1-3-6(8)4-5;;;/h2-4H,8H2,1H3,(H,9,10,11);1-3H,7-8H2;1-4,7-8H;;;/q;;;;2*+1/p-2 |
Clé InChI |
HJDUSPQCBUUNBC-UHFFFAOYSA-L |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)[O-])N.C1=CC(=CC(=C1)[O-])O.C1=CC(=C(C=C1N)N)[N+](=O)[O-].[Na+].[Na+].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


